molecular formula C5H7BrO2 B2604617 3-bromotetrahydro-2H-pyran-2-one CAS No. 55974-69-1

3-bromotetrahydro-2H-pyran-2-one

Cat. No.: B2604617
CAS No.: 55974-69-1
M. Wt: 179.013
InChI Key: OFGZDTPHFDBLGJ-UHFFFAOYSA-N
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Description

3-Bromotetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C5H7BrO2 and a molecular weight of 179.01 g/mol It is a brominated derivative of tetrahydro-2H-pyran-2-one, featuring a bromine atom at the third position of the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromotetrahydro-2H-pyran-2-one can be synthesized through several methods. One common approach involves the bromination of 5,6-dihydro-2H-pyran-2-one. The procedure typically includes the following steps :

    Bromination: 5,6-dihydro-2H-pyran-2-one is dissolved in methylene chloride, and bromine is added dropwise over a period of several hours. The reaction is exothermic, and external cooling may be necessary.

    Neutralization: After the addition of bromine, the reaction mixture is neutralized with triethylamine.

    Purification: The product is purified by washing with water, drying over anhydrous sodium sulfate, and filtering through silica gel.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromotetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Reduction Reactions: The compound can be reduced to tetrahydro-2H-pyran-2-one using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can convert the compound into more oxidized forms, such as carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted tetrahydro-2H-pyran-2-one derivatives.

    Reduction: Tetrahydro-2H-pyran-2-one.

    Oxidation: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocycles and natural product analogs.

    Biology: The compound is used in the preparation of bioactive molecules, such as CCR1 receptor antagonists, which are useful in treating CCR1-mediated diseases.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromotetrahydro-2H-pyran-2-one involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromotetrahydro-2H-pyran: Similar structure but lacks the carbonyl group at the second position.

    2-Bromotetrahydro-2H-pyran: Bromine atom at the second position instead of the third.

    3-Chlorotetrahydro-2H-pyran-2-one: Chlorine atom instead of bromine at the third position.

Uniqueness

3-Bromotetrahydro-2H-pyran-2-one is unique due to the presence of both a bromine atom and a carbonyl group within the same molecule. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of derivatives.

Properties

IUPAC Name

3-bromooxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-4-2-1-3-8-5(4)7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGZDTPHFDBLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)OC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55974-69-1
Record name 3-bromooxan-2-one
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